molecular formula C5H14ClNO B6216178 [(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride CAS No. 955399-18-5

[(2S)-1-methoxypropan-2-yl](methyl)amine hydrochloride

Cat. No.: B6216178
CAS No.: 955399-18-5
M. Wt: 139.62 g/mol
InChI Key: RCIYXAQXNFQRBH-JEDNCBNOSA-N
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Description

(2S)-1-methoxypropan-2-ylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol . It is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methoxypropan-2-ylamine hydrochloride typically involves the reaction of (2S)-1-methoxypropan-2-amine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include methanol or ethanol.

    Base: Sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for (2S)-1-methoxypropan-2-ylamine hydrochloride may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methoxypropan-2-ylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

(2S)-1-methoxypropan-2-ylamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S)-1-methoxypropan-2-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-methoxypropan-2-amine
  • (2S)-1-methoxypropan-2-yl chloride
  • (2S)-1-methoxypropan-2-yl bromide

Uniqueness

(2S)-1-methoxypropan-2-ylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications .

Properties

CAS No.

955399-18-5

Molecular Formula

C5H14ClNO

Molecular Weight

139.62 g/mol

IUPAC Name

(2S)-1-methoxy-N-methylpropan-2-amine;hydrochloride

InChI

InChI=1S/C5H13NO.ClH/c1-5(6-2)4-7-3;/h5-6H,4H2,1-3H3;1H/t5-;/m0./s1

InChI Key

RCIYXAQXNFQRBH-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](COC)NC.Cl

Canonical SMILES

CC(COC)NC.Cl

Purity

95

Origin of Product

United States

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